molecular formula C7H13Cl B1364129 (Chloromethyl)cyclohexane CAS No. 26895-68-1

(Chloromethyl)cyclohexane

Cat. No.: B1364129
CAS No.: 26895-68-1
M. Wt: 132.63 g/mol
InChI Key: OMEGHMBBBTYRFT-UHFFFAOYSA-N
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Description

(Chloromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃Cl It consists of a cyclohexane ring substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclohexane can be synthesized through several methods, including:

    Chloromethylation of Cyclohexane: This involves the reaction of cyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate.

    Halogenation of Cyclohexylmethanol: Cyclohexylmethanol can be converted to this compound by treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Industrial Production Methods: Industrial production of this compound typically involves the chloromethylation route due to its efficiency and scalability. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and minimize by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions (S_N1 and S_N2) where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: It can also undergo elimination reactions (E1 and E2) to form cyclohexene derivatives. These reactions typically require strong bases like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) are commonly used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under heated conditions.

Major Products:

    Substitution: Products include cyclohexylmethanol, cyclohexylmethyl ethers, and cyclohexylmethylamines.

    Elimination: The major product is cyclohexene.

Scientific Research Applications

(Chloromethyl)cyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the synthesis of polymers and resins with specific properties.

    Chemical Research: It is used as a model compound to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of (Chloromethyl)cyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The stability of the carbocation and the nature of the leaving group (chlorine) play crucial roles in determining the reaction pathway and products.

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar in structure but with a hydroxyl group instead of a chlorine atom.

    Cyclohexylmethylamine: Contains an amine group instead of chlorine.

    Cyclohexylmethyl chloride: A positional isomer with the chlorine atom attached to a different carbon in the cyclohexane ring.

Uniqueness: (Chloromethyl)cyclohexane is unique due to its reactivity and versatility in undergoing both substitution and elimination reactions. Its ability to form stable carbocation intermediates makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

chloromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEGHMBBBTYRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181401
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26895-68-1
Record name Cyclohexane, chloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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